

Cross-Validation of 5-Ethyl-4-Phenylthiazole: A Comparative Analysis of Experimental Results

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Compound of Interest

Compound Name: Thiazole, 5-ethyl-4-phenyl-

Cat. No.: B084191

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For researchers and professionals in the field of drug development, the rigorous evaluation of novel chemical entities is paramount. This guide provides a comparative analysis of experimental data pertaining to thiazole derivatives, with a focus on compounds structurally related to 5-ethyl-4-phenylthiazole, to offer insights into their potential therapeutic applications. The following sections present a cross-validation of experimental findings, detailing methodologies and summarizing key performance indicators to aid in the objective assessment of this class of compounds.

Comparative Biological Activity of Thiazole Derivatives

The therapeutic potential of thiazole derivatives has been explored across various domains, including oncology, infectious diseases, and inflammation. The following tables summarize the in vitro efficacy of several 4-phenylthiazole analogues against cancer cell lines and microbial strains, providing a baseline for comparison.

Table 1: Anticancer Activity of 4-Phenylthiazole Derivatives

| Compound/Derivative | Cell Line | Assay Type | IC50 (μM) | Reference |
|---|-----------------------------------|---------------|--------------|-----------|
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazol-2-yl)acetamide | A549 (Human Lung Adenocarcinoma) | MTT | 23.30 ± 0.35 | [1][2][3] |
| 2-[(1-methyl-1H-tetrazol-5-yl)thio]-N-(5-methyl-4-phenylthiazole-2-yl)acetamide | NIH/3T3 (Mouse Embryoblast) | MTT | >1000 | [1][2][3] |
| Phenylthiazole derivative with 3,4-dichloro phenyl substitution | HT29 (Human Colon Cancer) | Not Specified | 2.01 | [4] |
| Trisubstituted thiazole derivative | Various Cancer Cell Lines | Not Specified | 10 - 30 | [4] |
| 4-phenylthiazole analog (4p) | Human FAAH | Not Specified | 0.0111 | [5] |
| 4-phenylthiazole analog (4p) | Human sEH | Not Specified | 0.0023 | [5] |

Table 2: Antimicrobial and Antifungal Activity of Thiazole Derivatives

| Compound/Derivative | Organism | Assay Type | MIC (µg/mL) | Reference |
|---|--------------------------------|---------------|-------------|-----------|
| N,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivative (40) | Staphylococcus aureus | Not Specified | 3.125 | [4] |
| N,N'-(1,4-phenylene)bis(2-cyanoacetamide) derivative (40) | Bacillus thuringiensis | Not Specified | 6.25 | [4] |
| 2-phenylthiazole derivative (B9) | Candida albicans & other fungi | Not Specified | 1 - 16 | [6][7] |

Experimental Protocols

The data presented in this guide are derived from established in vitro assays. The following are detailed methodologies for the key experiments cited.

MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.[8] As an indicator of cell viability, it is one of the most widely used methods for evaluating the cytotoxic effects of chemical compounds.

Workflow:

- **Cell Seeding:** Cancer cells (e.g., A549, HT29) are seeded in 96-well plates at a specific density and allowed to adhere overnight.
- **Compound Treatment:** The cells are then treated with various concentrations of the test compound (e.g., thiazole derivatives) and a control (e.g., cisplatin) for a specified incubation period (typically 24-72 hours).
- **MTT Addition:** After incubation, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow for the formation of formazan crystals by

mitochondrial dehydrogenases in viable cells.

- Solubilization: The formazan crystals are solubilized by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
- Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a specific wavelength (typically between 500 and 600 nm).
- IC50 Determination: The half-maximal inhibitory concentration (IC50), which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.^{[1][2][3]}



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MTT Assay Workflow for determining cytotoxicity.

Minimum Inhibitory Concentration (MIC) Assay

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

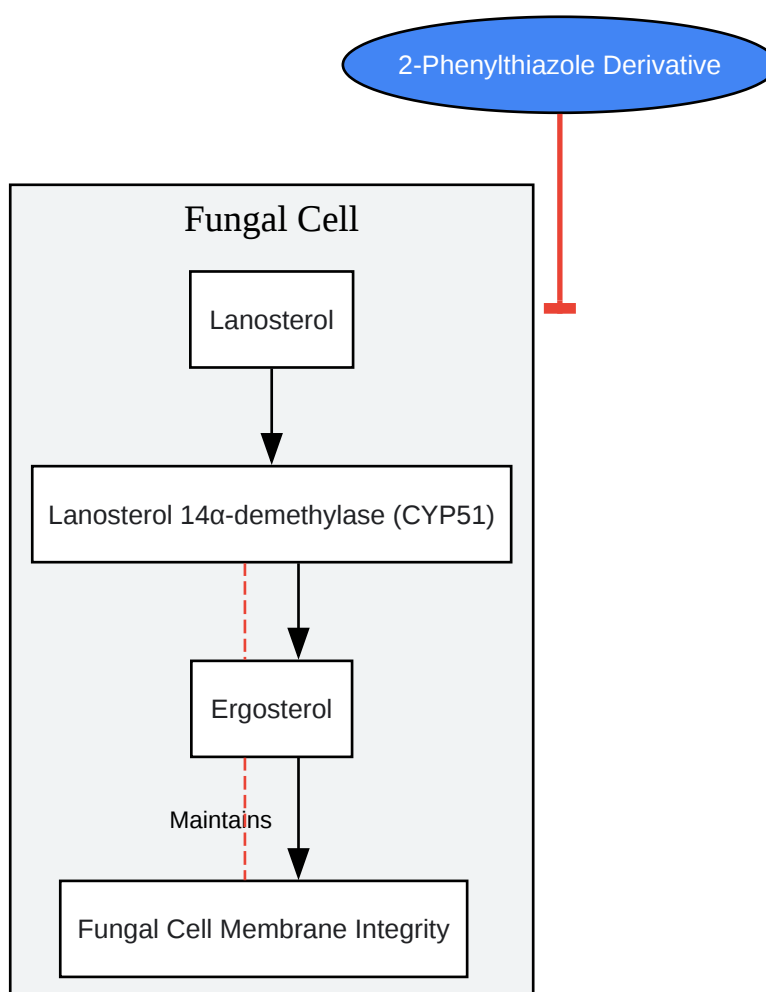
Workflow:

- Preparation of Inoculum: A standardized suspension of the target microorganism (e.g., *S. aureus*, *C. albicans*) is prepared.
- Serial Dilution: The test compound is serially diluted in a liquid growth medium in a 96-well plate.
- Inoculation: Each well is inoculated with the microbial suspension.
- Incubation: The plate is incubated under appropriate conditions (temperature, time) to allow for microbial growth.

- Visual Assessment: The wells are visually inspected for turbidity. The MIC is determined as the lowest concentration of the compound at which no visible growth is observed.

Signaling Pathways and Mechanisms of Action

The biological activity of thiazole derivatives is often attributed to their interaction with specific molecular targets. For instance, certain 2-phenylthiazole derivatives have been identified as inhibitors of lanosterol 14 α -demethylase (CYP51), an essential enzyme in fungal ergosterol biosynthesis.[6][7] Inhibition of this enzyme disrupts the integrity of the fungal cell membrane, leading to cell death.

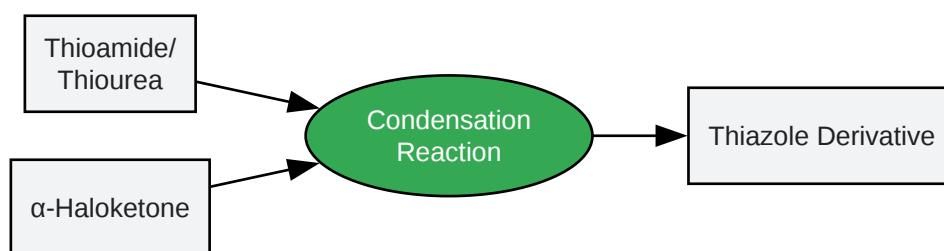


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Inhibition of the fungal ergosterol biosynthesis pathway by 2-phenylthiazole derivatives.

Synthesis of Thiazole Derivatives

The synthesis of the thiazole core is often achieved through the Hantzsch thiazole synthesis. This method typically involves the condensation reaction between a thiourea or thioamide and an α -haloketone.



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General scheme of the Hantzsch thiazole synthesis.

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